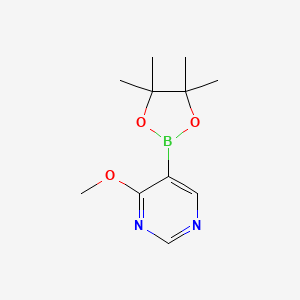

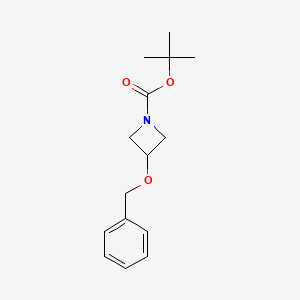

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It is used in various chemical reactions and has applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is defined by its molecular formula C15H21NO3 . The InChI code for this compound is1S/C15H21NO3/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3 . Physical And Chemical Properties Analysis

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate has a molecular weight of 263.33 . It is stored in a sealed, dry environment at 2-8°C . The compound is available in the form of a colorless to yellow liquid or solid .Applications De Recherche Scientifique

Synthesis and Derivatives Formation

- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is used as a substrate in base-promoted α-alkylation, facilitating the production of optically active α-substituted azetidine-2-carboxylic acid esters. This method is significant for generating high yields and diastereoselectivities in the synthesis of complex organic compounds (Tayama et al., 2018).

- The compound is involved in the gram-scale synthesis of protected 3-haloazetidines, serving as a versatile building block in medicinal chemistry for the diversified synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Reaction Mechanisms and Studies

- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate participates in regioselective ring-opening reactions, such as in the case of spiro-aziridine-epoxy oxindoles, indicating its versatility in organic synthesis and potential applications in synthesizing complex molecules (Hajra et al., 2019).

- It is also used in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating its role in producing chimeras that can be instrumental in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Catalysis and Synthesis of Novel Compounds

- The compound is utilized in catalyst-free conditions for the synthesis of 3-peroxyoxindoles, showcasing its role in facilitating environmentally friendly and efficient synthesis methods (Hajra et al., 2019).

- It is a precursor in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating its utility in accessing chemical space complementary to traditional ring systems like piperidine (Meyers et al., 2009).

Safety and Hazards

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is considered hazardous. It may cause skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, immediate medical attention is required .

Propriétés

IUPAC Name |

tert-butyl 3-phenylmethoxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSDEHFSBBRSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)